![molecular formula C8H6I2O2 B2639856 3,5-Diiodo-2-methoxybenzaldehyde CAS No. 32024-13-8](/img/structure/B2639856.png)
3,5-Diiodo-2-methoxybenzaldehyde
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Overview
Description
“3,5-Diiodo-2-methoxybenzaldehyde” is a chemical compound with the molecular formula C8H6I2O2 . It has an average mass of 387.941 Da .
Molecular Structure Analysis
The molecular structure of “3,5-Diiodo-2-methoxybenzaldehyde” consists of a benzene ring substituted with two iodine atoms, one methoxy group, and one aldehyde group .
Physical And Chemical Properties Analysis
“3,5-Diiodo-2-methoxybenzaldehyde” is a solid at room temperature . It has a molecular weight of 387.94 .
Scientific Research Applications
Photovoltaic Cells
In a study, new conductive polymers derived from poly (pyrrole-co-3,5-Dimethoxybenzaldehyde), and poly (pyrrole-co-2-Methoxybenzaldehyde), were synthesized by polycondensation of conjugated amine heterocycles and 3,5-dimethoxybenzaldehyde and 2-methoxybenzaldehyde . These polymers are soluble in all organic solvents, and they present good candidates for the development of photovoltaic cells .
Conductive Polymers
The prepared polymers are soluble in most organic solvents, by polycondensation of conjugated amino heterocycles and benzaldehyde derivatives in chloroform in the presence of a catalyst . These conductive polymers have many potential applications such as flexible shields, lightweight batteries, corrosion protection, and electromagnetic shields .
Safety and Hazards
properties
IUPAC Name |
3,5-diiodo-2-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYUVJVFYYTBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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